GNF-2

Overview

Description

GNF 2 is a highly selective, non-ATP competitive inhibitor of the BCR-ABL kinase. It is known for its ability to target wild-type BCR-ABL and many clinically relevant imatinib-resistant mutants. This compound has been instrumental in the study of chronic myeloid leukemia (CML) and other related conditions .

Mechanism of Action

Target of Action

The primary targets of GNF-2 are the Abelson (ABL) family of tyrosine kinases, which includes proteins ABL1 and ABL2 . These kinases regulate a multitude of cellular processes and have been implicated in several disorders, including chronic myeloid leukemia (CML) .

Mode of Action

This compound is an allosteric inhibitor that modulates the catalytic activity of protein kinases by binding to a site distant from the active site . This binding induces a protein conformation that inhibits kinase activity . Specifically, this compound binds to a myristoyl-binding pocket in the C-lobe of the c-ABL kinase domain .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit BCR-ABL activation of HCK, a member of the Src family of tyrosine kinases, by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety . This inhibition results in reduced phosphorylation of STAT5b, a transcription factor involved in cell survival and proliferation .

Pharmacokinetics

This compound exhibits improved pharmacokinetic properties due to its binding to the myristate-binding site of c-Abl . It is a very selective non-ATP competitive inhibitor of Bcr-Abl and c-Abl .

Result of Action

The action of this compound leads to the inhibition of HCK phosphorylation and IGF-1 activation . This results in the attenuation of the inflammatory activation of glia and the ensuing pain behaviors in animal models . Moreover, this compound effectively impairs the in vivo kinase activity of Bcr-abl and the growth of Bcr-abl transformed cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in attenuating inflammatory activation of glia and chronic pain was demonstrated in specific experimental models . .

Biochemical Analysis

Biochemical Properties

GNF-2 plays a significant role in biochemical reactions. It interacts with the Bcr-Abl protein, a type of tyrosine kinase . This compound binds to the myristate-binding site of c-Abl, leading to improved pharmacokinetic properties . This interaction inhibits the activity of Bcr-Abl and c-Abl .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce lipopolysaccharide (LPS)-induced nitric oxide and pro-inflammatory cytokine production in cultured glial cells in a c-Abl-dependent manner .

Molecular Mechanism

The mechanism of action of this compound is quite unique. It exerts its effects at the molecular level by binding outside the ATP or substrate binding sites . This binding interaction with biomolecules leads to the inhibition of enzyme activity and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The exact synthetic route can vary, but it typically involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination .

Industrial Production Methods

Industrial production of GNF 2 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

GNF 2 primarily undergoes substitution reactions due to its aromatic structure. It can also participate in oxidation and reduction reactions, depending on the functional groups present .

Common Reagents and Conditions

Common reagents used in the reactions involving GNF 2 include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving GNF 2 depend on the specific reagents and conditions used. For example, substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

GNF 2 has a broad range of applications in scientific research:

Chemistry: Used as a tool compound to study kinase inhibition and to develop new inhibitors.

Biology: Helps in understanding the role of BCR-ABL in cellular signaling and disease progression.

Medicine: Investigated for its potential in treating chronic myeloid leukemia and other cancers.

Industry: Utilized in the development of new therapeutic agents and in drug discovery programs

Comparison with Similar Compounds

Similar Compounds

Imatinib: An ATP-competitive inhibitor of BCR-ABL, used as a first-line treatment for chronic myeloid leukemia.

Dasatinib: Another ATP-competitive inhibitor with a broader spectrum of activity against BCR-ABL mutants.

Nilotinib: A more selective ATP-competitive inhibitor with improved efficacy against certain BCR-ABL mutants.

Bosutinib: Targets both BCR-ABL and SRC family kinases, offering a different spectrum of activity.

Ponatinib: Designed to overcome resistance to other BCR-ABL inhibitors, particularly the T315I mutation.

Uniqueness of GNF 2

GNF 2 is unique in its mechanism of action as it is a non-ATP competitive inhibitor. This allows it to target the BCR-ABL kinase in a manner distinct from ATP-competitive inhibitors, potentially reducing the likelihood of resistance development. Additionally, its ability to inhibit imatinib-resistant mutants makes it a valuable tool in the treatment of chronic myeloid leukemia .

Biological Activity

GNF-2 is a selective allosteric inhibitor of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML) and other malignancies. This compound has garnered attention for its unique mechanism of action, pharmacological properties, and potential therapeutic applications beyond oncology.

This compound operates by binding to a myristoyl-binding pocket located in the C-lobe of the c-Abl kinase domain. This binding inhibits BCR-ABL kinase activity without competing with ATP or substrate binding sites. Unlike traditional inhibitors such as imatinib, which target the ATP-binding site, this compound's allosteric modulation allows it to effectively inhibit both wild-type BCR-ABL and various imatinib-resistant mutants, including E255V and Y253H .

Key Findings on Mechanism

- Inhibition of HCK Activation : this compound has been shown to inhibit the phosphorylation of HCK (Hematopoietic Cell Kinase), which is crucial for the activation of the IGF-1 pro-survival signaling pathway in CML cells. This inhibition occurs without affecting the binding of HCK to BCR-ABL .

- Impact on Neuroinflammation : Recent studies suggest that this compound also plays a role in neuroinflammation. It has been demonstrated to reduce lipopolysaccharide (LPS)-induced production of nitric oxide and pro-inflammatory cytokines in glial cells, indicating its potential utility in managing chronic pain and neurodegenerative conditions .

Pharmacological Profile

This compound exhibits a high degree of selectivity for BCR-ABL with an IC50 value ranging from 100 to 300 nM across different cell lines. This selectivity is significant as it minimizes off-target effects seen with less selective inhibitors . The following table summarizes the IC50 values for various cell lines expressing BCR-ABL:

| Cell Line | IC50 (nM) |

|---|---|

| Ba/F3.p210 BCR-ABL | 138 |

| Ba/F3 E255V | 268 |

| Ba/F3 Y253H | 194 |

| K562 | 273 |

| SUP-B15 | 268 |

Case Study: Neuroinflammation and Pain Management

A study investigated the effects of this compound on neuroinflammation and pain hypersensitivity using animal models. The results indicated that this compound administration significantly reduced mechanical and thermal hypersensitivities in models of diabetic and inflammatory pain. This suggests that c-Abl inhibition may provide therapeutic benefits in managing chronic pain conditions .

Experimental Methods

The study utilized various methodologies to assess the biological activity of this compound:

- Enzyme-Linked Immunosorbent Assay (ELISA) : Used to measure TNF-α levels in glial cell cultures treated with LPS.

- siRNA-Mediated Knockdown : Employed to confirm the role of c-Abl in mediating inflammatory responses.

- Chronic Inflammatory Pain Model : Induced using Complete Freund’s Adjuvant (CFA) to evaluate pain behaviors post-treatment with this compound .

Properties

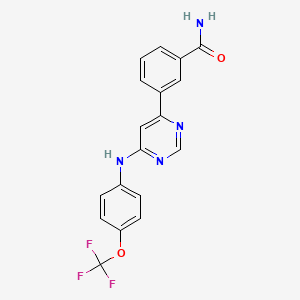

IUPAC Name |

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYNIUIFUYDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228443 | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778270-11-4 | |

| Record name | GNF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GNF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.